PAPA NONOate
Overview
Description
PAPA NONOate: is a diazeniumdiolate small molecule that acts as a nitric oxide (NO) donor . Its chemical structure consists of a propylhydrazino group linked to a nitric oxide moiety. The compound’s NO release half-life is approximately 77 minutes at room temperature (22-25°C) .
Mechanism of Action
Target of Action
PAPA NONOate is a member of the diazeniumdiolates (NONOates) family, which are widely studied as nitric oxide (NO) donors . The primary target of this compound is the nitric oxide (NO) pathway . Nitric oxide is a simple and unstable free radical molecule that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .
Mode of Action
This compound interacts with its targets by releasing nitric oxide (NO). The released NO then interacts with various biochemical pathways, causing a range of physiological effects .
Biochemical Pathways
The released NO participates in various pathophysiological processes such as vasodilation, signaling, and endocrine regulation . It can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These states are mutually dependent and exchangeable .
Pharmacokinetics
This compound has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) . The release half-life of NO from this compound is 77 minutes at 22-25°C .
Result of Action
The release of NO from this compound has several effects. For instance, it has been shown to inhibit the hyperpolarization and contraction of arterial smooth muscles induced by phenylephrine, an α1-adrenoceptor agonist . It also increases the rate of collagen synthesis at the wound site, which may represent a potential research for impaired wound healing in diabetes .
Action Environment
The release of NO from this compound is sensitive to pH and temperature . Therefore, environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
PAPA NONOate plays a significant role in biochemical reactions, particularly as a nitric oxide (NO) donor . It interacts with various enzymes and proteins, influencing their function. For instance, it has been reported to inhibit certain enzymes like cyclooxygenase-2 (COX-2), which contributes to inflammation .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. For example, it has been demonstrated to regulate caspase-3 activity and suppress caspase-mediated apoptosis . It also shows anti-ischemic effects in vivo . In a study, this compound was found to significantly reduce the migration of breast cancer cells across human lung microvascular endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a nitric oxide (NO) donor . It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it inhibits certain enzymes like cyclooxygenase-2 (COX-2), which contributes to inflammation, and activates receptors such as cannabinoid receptors involved in pain regulation, inflammation, and other physiological processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that this compound has an NO release half-life of 77 minutes at 22-25°C . This indicates that the compound is relatively stable and can release NO over an extended period.
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models are limited, it has been suggested that the effects of this compound may vary with different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a nitric oxide (NO) donor
Transport and Distribution
Given its role as a nitric oxide (NO) donor, it is likely that it can freely diffuse into tissues .
Subcellular Localization
As a nitric oxide (NO) donor, it is likely to be found wherever NO signaling is taking place within the cell .
Preparation Methods
Synthetic Routes:: PAPA NONOate can be synthesized through various routes. One common method involves the reaction of propylamine with nitric oxide under controlled conditions. The resulting compound is this compound .
Industrial Production:: While this compound is primarily used in research settings, its industrial-scale production typically follows similar synthetic pathways. due to its specialized applications, large-scale production remains limited.
Chemical Reactions Analysis
Reactivity:: PAPA NONOate undergoes several chemical reactions, including:
S-Nitrosylation: This compound inhibits caspase-3 activity by S-nitrosylation, preventing apoptosis .
Collagen Synthesis Enhancement: In diabetes research, this compound increases collagen synthesis at wound sites, potentially aiding impaired wound healing .
Propylamine: Used as a starting material.
Nitric Oxide (NO): Reacts with propylamine to form this compound.
Major Products:: The primary product of this compound reactions is the compound itself, which releases NO.
Scientific Research Applications
PAPA NONOate finds applications in various scientific fields:
Diabetes Research: Investigating impaired wound healing mechanisms.
Anti-Tumor Activity: Potential anti-tumor effects due to NO release .
Comparison with Similar Compounds
PAPA NONOate stands out due to its unique NO release properties. it shares similarities with other NO donors, such as nitroglycerin and sodium nitroprusside .
Properties
IUPAC Name |
[3-aminopropyl(propyl)amino]-hydroxyimino-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-2-5-9(6-3-4-7)10(12)8-11/h11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRTFHTYGHQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PAPA NONOate release NO?
A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release NO. The rate of decomposition and subsequent NO release is influenced by factors like pH and temperature.
Q2: What are the primary targets of NO released by this compound?
A2: NO released by this compound can interact with various cellular targets, including:
- Soluble guanylate cyclase (sGC): Binding of NO to sGC leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes, such as vasodilation. [, , , , , , ]
- Ion channels: NO can directly modulate the activity of ion channels, including K+ channels in airway smooth muscle cells, leading to bronchodilation. [, , , ]
- Enzymes: NO can inhibit enzymes like caspase-3 through S-nitrosylation, influencing apoptosis. [, ]
- Reactive oxygen species (ROS): NO can react with superoxide radicals to form peroxynitrite (ONOO-), a potent oxidant involved in both physiological and pathological processes. [, , , ]
Q3: How does this compound affect cell viability?
A3: The effect of this compound on cell viability depends on the cell type, concentration, and exposure time:
- Protective effects: this compound can protect endothelial cells from apoptosis induced by TNF-alpha or serum depletion. []
- Cytotoxic effects: At higher concentrations, this compound can lead to cell death, particularly in epithelial cells, potentially through peroxynitrite formation. [, ]
Q4: How does this compound influence inflammation?
A4: this compound has been shown to have both pro- and anti-inflammatory effects:
- Anti-inflammatory: It can reduce neutrophil chemotactic activity induced by interleukin-8, potentially through peroxynitrite-mediated protein nitration. [] It can also reduce inflammation in the gastrointestinal tract by promoting NO-dependent biodegradation of graphene oxide. []
- Pro-inflammatory: In skeletal myotubes, this compound stimulates interleukin-6 production, a pro-inflammatory cytokine. []
Q5: How does this compound affect sodium transport in epithelial cells?
A5: this compound inhibits Na+ absorption across alveolar type II monolayers by inhibiting both amiloride-sensitive Na+ channels and Na+/K+-ATPase. [, ] It also decreases ENaC open probability in A6 and M1 cells, contributing to decreased Na+ transport. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H15N5O2, and its molecular weight is 193.22 g/mol.
Q7: Is this compound stable in solution?
A7: this compound decomposes spontaneously in aqueous solutions, releasing NO. Its stability is influenced by pH, temperature, and the presence of metal ions.
Q8: Are there any specific considerations for handling and storing this compound?
A8: this compound should be handled and stored carefully:
Q9: Have computational methods been used to study this compound?
A9: While the provided research papers don't delve into computational studies on this compound itself, computational methods like density functional theory (DFT) have been used to understand the reactivity of molecules relevant to NO biology, such as morpholine and morpholine carbamate. []
Q10: In what model systems has the efficacy of this compound been investigated?
A10: this compound has been studied in various in vitro and in vivo models, including:
- Cell culture: Studies have used various cell lines, including endothelial cells, epithelial cells, macrophages, and myotubes. [, , , , , ]
- Organ culture: Ex vivo studies have used isolated tissues like choroids and lung tissues. [, ]
- Animal models: Research has employed mice and rats to investigate the effects of this compound on various physiological processes, including wound healing, blood pressure regulation, and lipolysis. [, , , ]
Q11: Is this compound cytotoxic?
A11: this compound can be cytotoxic, particularly at higher concentrations and longer exposure times. This cytotoxicity is often attributed to the generation of peroxynitrite. [, ]
Q12: How is NO release from this compound measured?
A12: Several methods are used to measure NO release from this compound, including:
- Electrochemical detection: Direct measurement of NO using specialized electrodes. []
- Chemiluminescence: Reaction of NO with ozone to produce light, which is then quantified. [, ]
- Griess assay: Measurement of nitrite, a stable breakdown product of NO. []
- Fluorescent probes: Detection of NO using fluorescent dyes that react with NO or its metabolites. []
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